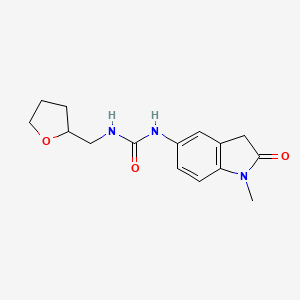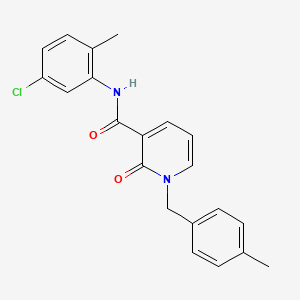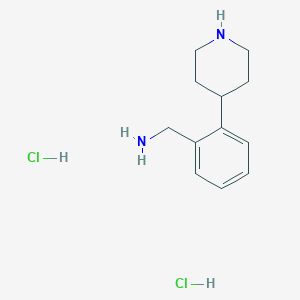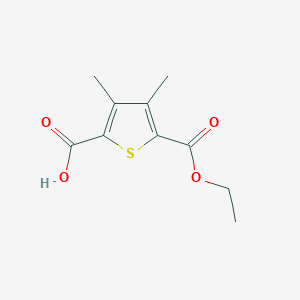
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has shown promising results in the treatment of several diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea and its derivatives are pivotal in various chemical synthesis processes. Studies highlight their roles in forming complex cyclic compounds through reactions with different agents. For instance, derivatives of anthranilic acid with 3‐chloropropyl isocyanate can undergo cyclization to yield compounds with potential pharmaceutical applications, demonstrating the utility of such ureas in generating diverse heterocyclic compounds (Papadopoulos, 1984).
Another research avenue explores the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives, showcasing a simple method for combining 2-indolinone, aromatic aldehyde, and urea or thiourea. This methodology facilitates the production of compounds in good yields without requiring chromatography, pointing to the efficiency and versatility of these urea derivatives in synthetic chemistry (Yan, Lei, & Hu, 2014).
Crystallography and Molecular Structure
The crystallographic study of 1-(2-Methyl-3-oxoisoindolin-5-yl)urea derivatives reveals significant insights into their molecular structures. Research on polymorphs of these compounds provides a deeper understanding of their hydrogen-bonding patterns and crystal packing, which are critical for designing materials with specific physical properties. Such studies also help in understanding the molecular conformation and interactions within the crystal lattice, guiding the synthesis of compounds with desired characteristics (Tutughamiarso, Zeiger, & Bolte, 2011).
Antimicrobial and Antiepileptic Properties
Several urea derivatives exhibit promising antimicrobial and antiepileptic properties, underscoring their potential in medical and pharmaceutical research. Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, for instance, have shown significant anti-microbial activity against both Gram-positive and Gram-negative bacterial strains. These findings highlight the therapeutic potential of such compounds in treating infections (Shankar et al., 2017).
Furthermore, the synthesis of 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl)urea derivatives and their screening for antiepileptic activity reveal significant potential in treating epilepsy. Certain derivatives have been found effective in standard seizure models, suggesting their utility in developing new antiepileptic drugs (Prakash & Raja, 2011).
Eigenschaften
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18-13-5-4-11(7-10(13)8-14(18)19)17-15(20)16-9-12-3-2-6-21-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZBMFMVVRDGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)
![3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)
![Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride](/img/structure/B2596799.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)



![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)
![1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-(3-methylbutyl)cyclopropanecarboxamide](/img/structure/B2596812.png)

